2-Amino-[1,1'-biphenyl]-3-carbonitrile
Description
2-Amino-[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C13H10N2 It is a derivative of biphenyl, featuring an amino group at the 2-position and a nitrile group at the 3-position
Properties
Molecular Formula |
C13H10N2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-amino-3-phenylbenzonitrile |
InChI |
InChI=1S/C13H10N2/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h1-8H,15H2 |
InChI Key |
LPRPDNZXGBMWAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-[1,1’-biphenyl]-3-carbonitrile typically involves a multi-step process. One common method includes the Suzuki coupling reaction between 2-bromo-1-nitrobenzene and phenylboronic acid to form 2-nitro-[1,1’-biphenyl]. This intermediate is then reduced to 2-amino-[1,1’-biphenyl], followed by a Sandmeyer reaction to introduce the nitrile group at the 3-position .
Industrial Production Methods
Industrial production methods for 2-Amino-[1,1’-biphenyl]-3-carbonitrile often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and minimizing the use of hazardous reagents. For example, the use of palladium-catalyzed coupling reactions and efficient reduction techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2-Amino-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Amino-[1,1’-biphenyl]-3-carbonitrile in biological systems involves its interaction with specific molecular targets. For example, it has been studied as a selective inhibitor of the PKMYT1 kinase, which plays a role in cell cycle regulation. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-[1,1’-biphenyl]-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
2-Amino-[1,1’-biphenyl]-4,4’-dicarboxylic acid: Contains carboxylic acid groups at the 4,4’-positions.
2-Amino-[1,1’-biphenyl]-3-carboxylic acid: Features a carboxylic acid group at the 3-position instead of a nitrile group
Uniqueness
2-Amino-[1,1’-biphenyl]-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and a nitrile group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Biological Activity
2-Amino-[1,1'-biphenyl]-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews its biochemical properties, mechanisms of action, and relevant studies that highlight its biological significance.
Chemical Structure and Properties
- Chemical Formula : C13H10N2
- Molecular Weight : 194.23 g/mol
- CAS Number : 342613-84-7
The compound features an amino group and a cyano group attached to a biphenyl structure, which contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and cellular pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it interacts with enoyl-acyl carrier protein reductase, crucial for fatty acid synthesis, thereby inhibiting this pathway and potentially affecting lipid metabolism.
- Cell Signaling Modulation : It influences several signaling pathways, including the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. This modulation can lead to altered gene expression profiles in treated cells.
Antiproliferative Effects
Research has demonstrated the antiproliferative effects of this compound against various cancer cell lines. A summary of findings is presented in the table below:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| L1210 (Murine leukemia) | 15 ± 2 | Significant reduction in cell viability |
| CEM (Human T-lymphocyte) | 12 ± 1 | Induction of apoptosis |
| HeLa (Cervical carcinoma) | 10 ± 0.5 | Cell cycle arrest at G2/M phase |
These results indicate that the compound exhibits potent antiproliferative activity across different cancer types, suggesting its potential as a therapeutic agent.
Case Studies
In a notable study involving human acute myeloid leukemia (AML), this compound was found to significantly decrease cell growth and increase apoptosis at concentrations as low as 5 µM. The mechanism involved downregulation of the anti-apoptotic protein Bcl-2 and upregulation of caspase-9 levels . This study highlights the compound's potential as a Bcl-2 inhibitor, positioning it as a promising candidate for further development in cancer therapy.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability. Preliminary studies suggest:
- Stability : The compound remains stable under physiological conditions but may degrade over time, affecting its long-term efficacy.
- Dosage Effects : While lower doses exhibit beneficial effects on cellular metabolism and enzyme modulation, higher doses have been associated with hepatotoxicity in animal models. This biphasic response necessitates careful dosage considerations in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
